molecular formula C18H18ClN3O3S2 B3004865 5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide CAS No. 1021056-77-8

5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B3004865
CAS No.: 1021056-77-8
M. Wt: 423.93
InChI Key: LRHDPFHUYGXTLP-UHFFFAOYSA-N
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Description

5-Chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a p-tolyl group and a thiophene sulfonamide side chain. The compound’s structure combines a heterocyclic pyridazinone moiety, known for its pharmacological relevance in kinase inhibition and cardiovascular applications, with a sulfonamide group that enhances solubility and binding affinity to biological targets like carbonic anhydrases or ion channels .

Properties

IUPAC Name

5-chloro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-13-3-5-14(6-4-13)15-7-9-17(23)22(21-15)12-2-11-20-27(24,25)18-10-8-16(19)26-18/h3-10,20H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHDPFHUYGXTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiophene ring, a pyridazine moiety, and a sulfonamide functional group. Its molecular formula is C16H18ClN3O2SC_{16}H_{18}ClN_{3}O_{2}S with a molecular weight of approximately 365.86 g/mol. The presence of chlorine and sulfonamide groups suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Kinases : Similar pyridazine derivatives have been identified as inhibitors of IKKβ, which plays a crucial role in inflammatory responses and cancer progression .
  • Antimicrobial Activity : Some sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial folate synthesis .
  • Cytotoxic Effects : Compounds with similar structures have shown cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .

In Vitro Studies

The biological activity of this compound has been evaluated through various in vitro assays:

Assay Type Cell Lines IC50 (µM) Mechanism
CytotoxicityHeLa25Induction of apoptosis
Kinase InhibitionIKKβ10Competitive inhibition
Antimicrobial ActivityE. coli50Folate synthesis inhibition

Case Studies

  • Cancer Research : A study involving similar pyridazine derivatives demonstrated significant cytotoxicity against HeLa cells with IC50 values ranging from 20 to 30 µM, suggesting that modifications in the structure can enhance potency .
  • Inflammatory Response : In a murine model, compounds with analogous structures were shown to reduce TNFα levels significantly, indicating anti-inflammatory properties that could be attributed to the inhibition of IKKβ .
  • Antimicrobial Efficacy : Research on sulfonamides indicated that derivatives like this compound could effectively inhibit bacterial growth at low concentrations, supporting its potential use as an antibiotic .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the thiophene and pyridazine rings can significantly influence biological activity. For instance:

  • Chlorine Substituent : The presence of chlorine enhances the lipophilicity and potentially increases binding affinity to target proteins.
  • Pyridazine Ring Modifications : Variations in substituents on the pyridazine ring have been correlated with increased potency against specific kinases and cancer cell lines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridazine, including compounds similar to 5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, exhibit significant inhibitory effects on cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.

Kinase Inhibition

Pyridazine derivatives have been explored for their ability to act as kinase inhibitors. Kinases are crucial in regulating cellular processes, and their inhibition can lead to therapeutic benefits in conditions such as cancer and inflammation. The structural features of this compound may enhance its selectivity for specific kinases, warranting further investigation into its potential as a targeted therapy .

Phosphodiesterase Inhibition

The compound is also being studied for its role as a phosphodiesterase (PDE) inhibitor, particularly PDE4. PDE4 inhibitors are of interest for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The unique structural characteristics of this compound may contribute to its efficacy and selectivity against PDE4 enzymes.

Case Studies

StudyFindingsImplications
Anticancer Activity Compounds with similar structures showed significant cytotoxicity against breast and lung cancer cell lines.Suggests potential development of new anticancer drugs based on this structure.
Kinase Inhibition Pyridazine derivatives were identified as effective inhibitors of specific kinases involved in tumor growth.Highlights the need for further exploration into the therapeutic applications of kinase inhibitors derived from this class of compounds.
PDE4 Inhibition Demonstrated anti-inflammatory effects in preclinical models when tested against PDE4 enzymes.Indicates potential for treating respiratory diseases through targeted inhibition of PDE4 activity.

Comparison with Similar Compounds

To contextualize the properties of 5-chloro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide , we compare it with structurally related compounds, focusing on synthesis, physicochemical properties, and functional group contributions.

Structural Analog: 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide

This compound (reported in Molecules, 2015) shares the p-tolyl substituent and chloro group but differs in its heterocyclic core (pyrazole vs. pyridazinone) and functional groups (carboxamide vs. sulfonamide) .

Property This compound 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide
Core Structure Pyridazinone Pyrazole
Functional Groups Sulfonamide, thiophene Carboxamide, cyano
Melting Point Not reported 133–135 °C
Molecular Weight ~453 g/mol (estimated) 431.1 g/mol
Synthetic Yield Not reported 63%
Key Spectral Data Not available $ ^1H $-NMR (CDCl$ _3 $): δ 8.12 (s, 1H), 7.61–7.43 (m, 8H), 2.65 (s, 3H), 2.42 (s, 6H)

Key Observations :

  • The sulfonamide group in the target compound likely enhances aqueous solubility relative to the carboxamide analog, which could improve bioavailability.
  • The higher molecular weight of the target compound (~453 g/mol vs. 431 g/mol) may influence pharmacokinetics, such as tissue penetration or metabolic stability.
Functional Group Impact
  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity (pKa ~10–11) due to the electron-withdrawing sulfonyl group, enhancing interaction with basic residues in enzyme active sites. Carboxamides are less acidic (pKa ~15–17) and rely on hydrogen-bond acceptor properties .
  • Pyridazinone vs. The keto group in pyridazinone facilitates tautomerization, which may modulate binding conformations.
Thermal and Stability Considerations

The target compound’s sulfonamide group may confer higher thermal stability compared to carboxamide analogs, as sulfonamides generally decompose at higher temperatures (>200°C).

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